Cas no 937064-33-0 (tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate)

Tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate is a carbamate derivative featuring both a phenolic hydroxyl group and a chloro substituent on the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of the chloro and hydroxyl groups allows for further functionalization, making it valuable in the development of bioactive molecules. Its well-defined reactivity and compatibility with various reaction conditions contribute to its utility in multi-step synthetic routes. Proper handling and storage under inert conditions are recommended to maintain integrity.
tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate structure
937064-33-0 structure
Product Name:tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate
CAS No:937064-33-0
MF:C11H14ClNO3
MW:243.686762332916
CID:5802233
PubChem ID:57778054
Update Time:2025-10-29

tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • ZQIKKTNZRWBCIO-UHFFFAOYSA-N
    • tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate
    • tert-Butyl 4-chloro-2-hydroxyphenylcarbamate
    • EN300-1881076
    • 937064-33-0
    • tert-Butyl (4-chloro-2-hydroxyphenyl)carbamate
    • SCHEMBL4123552
    • Inchi: 1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15)
    • InChI Key: ZQIKKTNZRWBCIO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 243.0662210g/mol
  • Monoisotopic Mass: 243.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.6Ų

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tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate Related Literature

Additional information on tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate

Introduction to Tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate (CAS No. 937064-33-0)

Tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate, with the chemical formula C11H13ClNO2, is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound, identified by its CAS number CAS NO.937064-33-0, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate features a carbamate group attached to a tert-butyl moiety, which enhances its stability and reactivity in synthetic pathways. The presence of both chloro and hydroxyl substituents on the aromatic ring introduces unique electronic and steric effects, making it a promising candidate for further derivatization and functionalization.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the hydroxypyridine scaffold. Studies have demonstrated that hydroxypyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-chloro-2-hydroxyphenyl moiety in tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate is particularly noteworthy, as it can serve as a key pharmacophore in the design of novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Researchers have been actively investigating small molecules that can selectively inhibit specific kinases, and tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate has shown promise in this context. Its structural features allow for precise modifications that can fine-tune its binding affinity to target kinases.

The agrochemical industry has also recognized the potential of this compound. Its ability to undergo further chemical transformations makes it a valuable building block for developing new pesticides and herbicides. These compounds are essential for modern agriculture, helping to protect crops from pests and diseases while minimizing environmental impact. The tert-butyl group in the molecule contributes to its stability under various environmental conditions, enhancing its suitability for agricultural applications.

Recent advancements in computational chemistry have further illuminated the synthetic pathways and mechanistic insights associated with tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate. Molecular modeling studies have revealed that this compound can adopt multiple conformations, which influence its reactivity and interactions with biological targets. These insights have guided the development of more efficient synthetic routes and have provided a deeper understanding of its pharmacological properties.

The compound's versatility extends to its role in material science. Researchers are exploring its potential as a monomer or intermediate in the synthesis of polymers with tailored properties. These polymers could find applications in drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy. The hydroxyl and chloro groups provide reactive sites for polymerization reactions, enabling the creation of complex macromolecular structures.

In conclusion, tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate (CAS No. 937064-33-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features make it an excellent candidate for pharmaceutical development, agrochemical innovation, and material science applications. As research continues to uncover new synthetic possibilities and biological activities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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